molecular formula C14H14N2O2S2 B2598084 N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide CAS No. 325986-97-8

N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide

Cat. No. B2598084
CAS RN: 325986-97-8
M. Wt: 306.4
InChI Key: RPDVHHLKHNIXSL-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, solubility, and more. For this compound, some properties are available: Its average mass is 439.572 Da and its mono-isotopic mass is 439.069427 Da .

Scientific Research Applications

Antiviral Activity

SMR000119036 derivatives have been studied for their potential as antiviral agents. For instance, certain indole derivatives, which share a similar structural motif with SMR000119036, have shown inhibitory activity against influenza A and other viruses . The ability to inhibit viral replication makes these compounds valuable in the development of new antiviral medications.

Anti-inflammatory and Analgesic Properties

Compounds related to SMR000119036 have demonstrated anti-inflammatory and analgesic activities. This is significant in the pharmaceutical industry as it opens up possibilities for developing new non-steroidal anti-inflammatory drugs (NSAIDs) that could potentially have fewer side effects than existing medications .

Antimicrobial Potential

The indole nucleus, which is part of the SMR000119036 structure, is known for its antimicrobial properties. Derivatives of this compound have been synthesized and tested for their effectiveness against various microbial strains, offering a pathway for new antimicrobial drug development .

Anticancer Research

Indole derivatives, akin to SMR000119036, are being explored for their anticancer properties. Their ability to interact with multiple receptors and disrupt cancer cell proliferation makes them candidates for further research in cancer therapy .

Industrial Applications

The chemical reactivity of SMR000119036 allows for its use in synthesizing novel heterocyclic moieties. These compounds can serve as intermediates in the production of materials for various industrial applications, including dyes, pigments, and organic conductors .

Plant Growth Regulation

Indole-3-acetic acid, a plant hormone structurally related to SMR000119036, is derived from tryptophan degradation in higher plants. By mimicking this hormone, SMR000119036 derivatives could be used to regulate plant growth, which has implications for agriculture and horticulture .

Neurological Research

Given the structural similarity to compounds that affect neurological pathways, SMR000119036 may have potential applications in the study of neurodegenerative diseases and as a tool in neuroscience research to understand brain function and disorders .

Environmental Remediation

The reactivity of SMR000119036 derivatives could be harnessed in environmental remediation processes. For example, they could be used to synthesize compounds that degrade pollutants or convert hazardous materials into less harmful substances .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts at the molecular level. Unfortunately, the mechanism of action for this compound is not specified in the available resources .

properties

IUPAC Name

N-(5,5-dimethyl-7-oxo-4,6-dihydro-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2S2/c1-14(2)6-8-11(9(17)7-14)20-13(15-8)16-12(18)10-4-3-5-19-10/h3-5H,6-7H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPDVHHLKHNIXSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C(=O)C1)SC(=N2)NC(=O)C3=CC=CS3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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